Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3 |
InChI Key |
CSHBJCPDOQRAEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Chemical and Physical Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | methyl 3-(aminomethyl)pyrrolidine-1-carboxylate |
| Canonical SMILES | COC(=O)N1CCC(C1)CN |
| Standard InChI | InChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3 |
| Physical State | Colorless to pale yellow liquid |
| Density | Approx. 1.044 g/cm³ |
| Boiling Point (predicted) | Approx. 280.3 °C |
Preparation Methods of this compound
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Starting from pyrrolidine or pyrrolidine derivatives.
- Introduction of the carboxylate group as a methyl ester at the nitrogen position.
- Selective functionalization at the 3-position of the pyrrolidine ring to introduce the aminomethyl substituent.
- Use of protecting groups to control regioselectivity and avoid side reactions.
This approach ensures high purity and yield of the target compound, which is crucial for its application as a synthetic intermediate.
Specific Synthetic Routes
Amination via 3-Aminopyrrolidine Derivatives
A patented process describes the preparation of 3-aminopyrrolidine derivatives, which can be converted into this compound by esterification and further functional group transformations. The method involves:
- Starting from a protected hydroxyl-containing pyrrolidine derivative (formula II).
- Reaction in the presence of a primary amine (R1NH2) to introduce the amino group at the 3-position.
- Subsequent conversion to the methyl carboxylate derivative (formula III).
This method emphasizes the use of protecting groups on hydroxyls and amines to achieve regioselective amination.
Protection/Deprotection Strategy with Boc Groups
A common approach uses tert-butoxycarbonyl (Boc) protection of the amino group during synthesis to improve stability and selectivity. For example:
- Starting from 3-aminopyrrolidine, the amino group is protected by reaction with Boc anhydride (Boc2O) in the presence of a base such as potassium tert-butoxide.
- The carboxylate methyl ester is introduced either before or after Boc protection.
- After the key transformations, Boc deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine.
This method is widely used in medicinal chemistry for preparing intermediates with high stereochemical purity and functional group compatibility.
Industrial and Scale-Up Considerations
- Flow microreactor systems have been applied to scale up the synthesis of pyrrolidine derivatives efficiently and sustainably.
- Reaction conditions such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and purity.
- Automated synthesis platforms can be used to ensure reproducibility, especially for pharmaceutical intermediate production.
Summary Table of Preparation Methods
Research Outcomes and Analysis
- The use of protecting groups such as Boc is critical to prevent side reactions and to achieve high stereochemical purity in the synthesis of this compound.
- Reductive amination provides a versatile and mild approach to introduce the aminomethyl substituent with good selectivity and yield.
- Patented processes emphasize the importance of controlling the functional group transformations and protecting group strategies to efficiently synthesize 3-aminopyrrolidine derivatives, which are precursors to the target compound.
- Industrial methods increasingly incorporate flow chemistry technology to improve safety, reproducibility, and scalability of the synthesis.
- The compound’s synthetic accessibility and functional group compatibility make it a valuable intermediate for drug discovery and organic synthesis, as reflected in its widespread use in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate and its analogues:
Reactivity and Stability
- Ester Groups: Methyl esters (e.g., target compound) are hydrolyzed under basic conditions (saponification), whereas benzyl esters (e.g., ) require hydrogenolysis for cleavage . tert-Butyl esters (Boc groups, ) are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid) .
- Amino Groups: Free amines (e.g., 3-(aminomethyl)pyridine, ) exhibit higher nucleophilicity but require protection during multi-step syntheses. Boc-protected amines () prevent unwanted side reactions and enable selective deprotection .
Biological Activity
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Overview of Pyrrolidine Derivatives
Pyrrolidine derivatives are known for their diverse pharmacological properties, including antibacterial, analgesic, and neuroprotective effects. The structural features of these compounds often play a critical role in their biological activity.
Antibacterial Activity
One significant area of research involves the antibacterial properties of pyrrolidine derivatives. A study synthesized a series of 7-(3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which included this compound as a key component. These compounds were tested for their efficacy against various bacterial strains, showing promising results against Gram-positive bacteria, with one derivative exhibiting exceptional potency both in vitro and in vivo .
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial growth. The presence of the aminomethyl group is hypothesized to enhance binding affinity to bacterial targets, thereby increasing the compound's efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine ring can significantly affect biological activity. For instance, the introduction of different substituents on the pyrrolidine ring can lead to variations in potency and selectivity against different bacterial strains .
| Compound | Substituent | MIC (μg/mL) | Activity |
|---|---|---|---|
| A | Methyl | 6.25 | Moderate |
| B | Phenyl | 3.12 | High |
| C | Ethyl | 12.5 | Low |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was evaluated alongside established antibiotics such as ciprofloxacin and isoniazid. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to these standards against Staphylococcus aureus and Escherichia coli .
Case Study 2: Neuropharmacological Potential
Research has also explored the neuropharmacological applications of pyrrolidine derivatives. Specifically, compounds structurally related to this compound have been investigated for their ability to modulate T-type calcium channels, which are implicated in neuropathic pain pathways. These studies suggest that such compounds could be developed into effective analgesics .
Q & A
What are the recommended synthetic routes for Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
Answer:
A common approach involves Boc-protected intermediates. For example, tert-butyl (R)-3-(aminomethyl)pyrrolidine-1-carboxylate can be synthesized via refluxing with THF under controlled reaction times (20–50 hours), followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) . Yield optimization requires precise control of reaction duration and stoichiometry. For instance, extending reaction time from 20 to 50 hours increased yield from 84% to 89% in organocatalyst synthesis . Post-deprotection neutralization (e.g., NaHCO₃) and solvent evaporation under reduced pressure are critical for isolating the final product .
How can spectroscopic and chromatographic methods be employed to characterize this compound?
Answer:
- NMR Spectroscopy : Analyze the pyrrolidine ring protons (δ 1.5–3.5 ppm) and carbamate carbonyl signals (~155 ppm for Boc groups) to confirm regiochemistry .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C₁₀H₂₀N₂O₂, MW 200.28) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using reverse-phase columns, noting retention times compared to intermediates like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate derivatives .
What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Emergency Measures : In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention if irritation persists .
- Storage : Store in sealed containers away from ignition sources, with desiccants to prevent hydrolysis .
How does this compound function in asymmetric organocatalysis?
Answer:
The compound serves as a precursor for chiral organocatalysts. For example, it can be functionalized to generate catalysts for enantioselective glycosylation or aldol reactions. Key steps include:
- Substitution Reactions : React with electrophiles (e.g., alkyl halides) to install catalytic moieties .
- Deprotection : Remove Boc groups under acidic conditions to expose amine sites for substrate activation .
- Performance Metrics : Catalytic efficiency (e.g., enantiomeric excess) depends on steric and electronic tuning of the pyrrolidine backbone .
What computational strategies are effective for studying its reactivity and conformational dynamics?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict stereoselectivity in catalytic reactions .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF or DCM) to assess conformational stability of the pyrrolidine ring .
- Docking Studies : Model interactions with substrates (e.g., carbonyl compounds) to optimize catalyst design .
How can researchers resolve contradictions in reported catalytic activities of derivatives?
Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, temperature gradients) that may affect yields .
- Structural Validation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as even minor enantiomeric impurities can skew catalytic outcomes .
- Purity Analysis : Compare HPLC traces with literature data, as impurities from incomplete deprotection (e.g., residual Boc groups) may reduce activity .
What are the ecological and regulatory considerations for disposing of this compound?
Answer:
- Waste Classification : Classify as "specialized chemical waste" due to amine and carbamate functional groups .
- Disposal Methods : Engage licensed waste management services for incineration or neutralization. Avoid landfill disposal to prevent groundwater contamination .
- Regulatory Compliance : Adhere to SARA Title III and OSHA standards for laboratory-scale quantities .
How does the steric environment of the pyrrolidine ring influence its reactivity in nucleophilic substitutions?
Answer:
- Steric Hindrance : The 3-(aminomethyl) group creates a congested environment, favoring axial attack in SN2 reactions. This can be modeled using computational steric maps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize transition states. Empirical optimization is required .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
